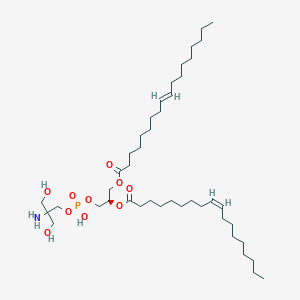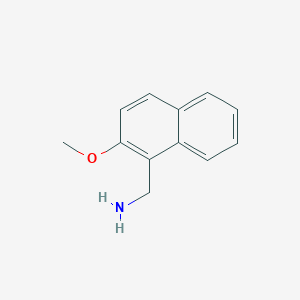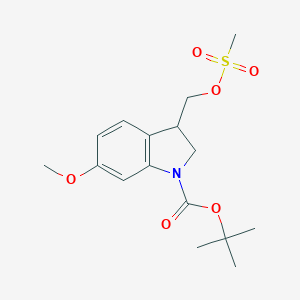
Phosphatidyl-tris
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphatidyl-tris, also known as phosphatidylglycerol phosphate, is a phospholipid molecule that plays a crucial role in various biological processes. It is a key component of cell membranes and is involved in signal transduction, lipid metabolism, and membrane trafficking.
Aplicaciones Científicas De Investigación
Phosphatidyl-tris has a wide range of scientific research applications, including its use as a biomarker for certain diseases, as a tool for studying lipid metabolism and membrane trafficking, and as a potential therapeutic target for various diseases. For example, Phosphatidyl-tris-tris has been found to be elevated in the plasma of patients with acute respiratory distress syndrome, making it a potential biomarker for this disease. Additionally, Phosphatidyl-tris-tris has been shown to be involved in the regulation of lipid metabolism and membrane trafficking, making it a valuable tool for studying these processes.
Mecanismo De Acción
The mechanism of action of Phosphatidyl-tris-tris is not fully understood, but it is thought to be involved in the regulation of membrane fluidity and curvature. It is also thought to be involved in the regulation of lipid metabolism and membrane trafficking, as mentioned previously.
Efectos Bioquímicos Y Fisiológicos
Phosphatidyl-tris has a number of biochemical and physiological effects, including its role in membrane structure and function, lipid metabolism, and signal transduction. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic target for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phosphatidyl-tris-tris in lab experiments is its role as a biomarker for certain diseases, which can aid in disease diagnosis and monitoring. Additionally, its involvement in lipid metabolism and membrane trafficking makes it a valuable tool for studying these processes. However, one limitation of using Phosphatidyl-tris-tris in lab experiments is its potential variability in different cell types and tissues, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on Phosphatidyl-tris-tris, including its potential therapeutic applications in various diseases, its role in membrane structure and function, and its involvement in lipid metabolism and membrane trafficking. Additionally, further research is needed to fully understand the mechanism of action of Phosphatidyl-tris-tris and its potential variability in different cell types and tissues.
Métodos De Síntesis
Phosphatidyl-tris can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method of synthesizing Phosphatidyl-tris-tris is through the enzymatic conversion of Phosphatidyl-trisglycerol to Phosphatidyl-trisglycerol phosphate by the enzyme Phosphatidyl-trisglycerol phosphate synthase.
Propiedades
Número CAS |
131235-28-4 |
|---|---|
Nombre del producto |
Phosphatidyl-tris |
Fórmula molecular |
C43H82NO10P |
Peso molecular |
804.1 g/mol |
Nombre IUPAC |
[(2R)-3-[[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C43H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)51-35-40(36-52-55(49,50)53-39-43(44,37-45)38-46)54-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40,45-46H,3-16,21-39,44H2,1-2H3,(H,49,50)/b19-17+,20-18-/t40-/m1/s1 |
Clave InChI |
YIOFGSXRHXGDLX-NZFSMJPNSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Sinónimos |
1,2-dioleoyl-sn-glycero-3-phospho-tris phosphatidyl-Tris |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















